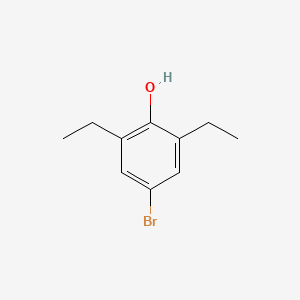

4-Bromo-2,6-diethylphenol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

In a ¹H NMR spectrum of 4-bromo-2,6-diethylphenol, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, situated on the benzene (B151609) ring, would likely appear as a singlet due to their symmetrical environment. The hydroxyl (-OH) proton would also produce a singlet, the chemical shift of which can be concentration and solvent dependent. The ethyl groups would give rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | ~7.0-7.3 | Singlet (s) | N/A |

| Hydroxyl-H | Variable | Singlet (s) | N/A |

| Methylene-H (-CH₂) | ~2.6 | Quartet (q) | ~7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms would be expected. The two aromatic carbons bearing the ethyl groups would be equivalent, as would the two aromatic carbons adjacent to the bromine atom. The carbon atom attached to the hydroxyl group and the carbon atom attached to the bromine atom would each give a distinct signal. The ethyl groups would show two separate signals for the methylene and methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | ~150-155 |

| C-Br | ~110-115 |

| C-Ethyl (aromatic) | ~130-135 |

| C-H (aromatic) | ~128-132 |

| Methylene-C (-CH₂) | ~23-28 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of protons and carbons within the molecule. Solid-state NMR could provide insights into the molecular structure and dynamics in the solid phase, especially if suitable crystals for X-ray diffraction are not obtainable.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, would identify the functional groups present in this compound. A broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the ethyl groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the range of 500-600 cm⁻¹. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the benzene ring.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (229.11 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of an ethyl group or a bromine atom.

Structure

3D Structure

Properties

CAS No. |

63770-09-2 |

|---|---|

Molecular Formula |

C10H13BrO |

Molecular Weight |

229.11 g/mol |

IUPAC Name |

4-bromo-2,6-diethylphenol |

InChI |

InChI=1S/C10H13BrO/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6,12H,3-4H2,1-2H3 |

InChI Key |

JFCRPCJEBIFQTE-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC(=C1O)CC)Br |

Canonical SMILES |

CCC1=CC(=CC(=C1O)CC)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparation

Direct Bromination Strategies

The most common and direct pathway to 4-bromo-2,6-diethylphenol involves the electrophilic aromatic substitution of 2,6-diethylphenol (B86025). This approach leverages the activating nature of the hydroxyl group and the steric hindrance provided by the two ethyl groups at the ortho positions, which effectively directs the incoming electrophile (bromine) to the vacant para position.

The direct bromination of 2,6-diethylphenol is a classic example of electrophilic aromatic substitution. In this reaction, molecular bromine (Br₂) is typically used as the brominating agent. The reaction is often carried out in a suitable solvent that can facilitate the reaction while minimizing side products. The hydroxyl group of the phenol (B47542) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.

Control over reaction conditions is crucial for achieving high selectivity and yield of the desired 4-bromo product. The choice of solvent and temperature plays a significant role. Solvents such as glacial acetic acid or chlorinated hydrocarbons are often employed. Performing the reaction at controlled, often reduced, temperatures helps to manage the reaction rate and prevent over-bromination, which could lead to the formation of di- or tri-brominated byproducts. The steric bulk of the two ethyl groups at positions 2 and 6 naturally provides a high degree of regioselectivity, sterically hindering the ortho positions and favoring substitution at the para position (C4).

A study on the bromination of various p-alkylphenols, including those with ethyl groups, has noted that ipso-bromine attack (attack at a substituted position) can occur, although the primary product from 2,6-dialkylphenols is the 4-bromo derivative. google.com

Table 1: Representative Reaction Parameters for Direct Bromination (Note: Specific yield and detailed conditions for this compound are not widely published; this table represents typical conditions for analogous reactions.)

| Brominating Agent | Solvent | Temperature | Key Outcome |

| Molecular Bromine (Br₂) | Glacial Acetic Acid | Controlled (e.g., 15°C) | High selectivity for para-bromination |

| Molecular Bromine (Br₂) | Dichloromethane | 0°C to room temp. | Good control over reaction |

The mechanism for the bromination of 2,6-diethylphenol follows the general pathway for electrophilic aromatic substitution.

Generation of the Electrophile : In a non-polar solvent, the bromine molecule (Br₂) becomes polarized as it approaches the electron-rich phenol ring. In the presence of a Lewis acid catalyst (though often not strictly necessary for highly activated rings like phenols), a more potent electrophile, the bromonium ion (Br⁺), can be formed.

Nucleophilic Attack : The π-electron system of the 2,6-diethylphenol ring attacks the electrophilic bromine atom. This attack is directed to the para-position due to the combined electronic activation of the hydroxyl group and steric hindrance from the ortho-ethyl groups. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A base (which can be the solvent or the bromide ion, Br⁻, formed in the reaction) removes the proton from the carbon atom bearing the new bromine atom. This step restores the aromaticity of the ring, yielding the final product, this compound.

Kinetic studies on the bromination of similar phenols, like 2,6-dimethylphenol, in aqueous solutions have shown the formation of an unstable 4-bromo-2,5-cyclohexadienone intermediate, which then rearranges to the final p-bromophenol product. google.comresearchgate.net This suggests a potential two-step mechanism involving an intermediate dienone in the pathway to this compound as well.

Alternative Synthetic Routes

While direct bromination is the most straightforward method, other strategies can be envisaged, particularly those involving the transformation of already functionalized precursors or the use of modern synthetic technologies.

The synthesis of this compound could theoretically be achieved by starting with a precursor that is already brominated at the 4-position. For instance, one could envision a multi-step synthesis starting from a different brominated aromatic compound, where the ethyl and hydroxyl groups are introduced in subsequent steps. However, such routes are generally more complex and less efficient than the direct bromination of the readily available 2,6-diethylphenol.

Modern synthetic chemistry has seen the development of new catalytic systems to improve the safety and efficiency of halogenation reactions. While specific examples for this compound are not prominent in the literature, general advancements are applicable. For instance, catalytic systems using milder brominating agents, such as N-Bromosuccinimide (NBS) in the presence of a catalyst, could offer an alternative to using hazardous molecular bromine.

Furthermore, flow chemistry protocols offer significant advantages for exothermic reactions like bromination. By performing the reaction in a microreactor, precise control over temperature, mixing, and reaction time can be achieved. This would enhance the safety of the process, minimize the formation of byproducts, and allow for easier scalability. Such a protocol for this compound would involve continuously pumping solutions of 2,6-diethylphenol and the brominating agent through a temperature-controlled reactor to generate the product in a continuous stream.

Isolation and Purification Techniques for Research Purity

Following the synthesis of this compound, the crude product contains the target compound along with unreacted starting materials, byproducts, and residual solvents. Achieving research-grade purity, often exceeding 98-99%, necessitates the use of one or more purification techniques. The choice of method is dictated by the physical properties of the compound and the nature of the impurities. Common strategies include column chromatography and recrystallization, with thin-layer chromatography (TLC) used to monitor the purification process.

Column Chromatography

Column chromatography is a primary method for separating this compound from impurities with different polarities. In this technique, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is used to move the components down the column at different rates based on their affinity for the stationary phase. Less polar compounds generally elute faster than more polar ones. For phenolic compounds, a common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. beilstein-journals.orgrsc.org The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 1: Illustrative Column Chromatography Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 100-200 or 230-400 mesh) beilstein-journals.org |

| Mobile Phase (Eluent) | A gradient or isocratic mixture of Ethyl Acetate (EtOAc) and Hexanes/Petroleum Ether. beilstein-journals.orgrsc.org |

| Sample Preparation | The crude product is dissolved in a minimal amount of the eluent or a stronger solvent and adsorbed onto a small amount of silica gel. |

| Fraction Collection | Fractions are collected sequentially as the eluent passes through the column. |

| Purity Check | Thin-Layer Chromatography (TLC) is used to analyze collected fractions for purity before combining them. beilstein-journals.org |

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent mixture at varying temperatures. The crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities, present in lower concentrations, remain dissolved in the solvent (mother liquor). A mixed solvent system, such as ethanol (B145695) and water, can be effective for phenolic compounds. orgsyn.org The purified crystals are then isolated by filtration.

Table 2: General Recrystallization Procedure

| Step | Action |

|---|---|

| 1. Solvent Selection | Choose a solvent or solvent pair (e.g., ethanol/water) where the compound has high solubility at high temperatures and low solubility at low temperatures. orgsyn.org |

| 2. Dissolution | Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution. |

| 3. Cooling | Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. An ice bath may be used to maximize the yield. |

| 4. Filtration | Isolate the purified crystals from the cold mother liquor via vacuum filtration. |

| 5. Washing & Drying | Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor and then dry them thoroughly. |

Monitoring and Purity Verification

Throughout the purification process, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly assessing the purity of fractions from column chromatography or the success of recrystallization. beilstein-journals.org A small spot of the sample is applied to a silica gel plate, which is then developed in a suitable solvent system. Visualization under UV light reveals the separated components as distinct spots. beilstein-journals.org

Once the purification is complete, the identity and purity of the final product are confirmed using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is widely used for quantitative purity assessment of phenolic compounds. Spectroscopic techniques provide structural confirmation.

Table 3: Analytical Techniques for Purity and Structural Confirmation

| Technique | Purpose & Typical Findings |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantifies purity by separating the compound from any trace impurities. A single, sharp peak indicates high purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the molecular structure. ¹H NMR would show characteristic signals for the aromatic protons, the hydroxyl proton, and the ethyl groups. ¹³C NMR would confirm the number and type of carbon atoms. beilstein-journals.org |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns that help confirm the structure. |

Chemical Reactivity and Derivative Synthesis

Synthesis of Advanced Phenolic Architectures

Derivatization for Catalyst and Ligand Precursors

The potential of 4-bromo-2,6-diethylphenol as a precursor for catalysts and ligands remains an area of limited exploration in publicly accessible scientific literature. However, by analogy to its sterically hindered counterparts, it is a promising candidate for the synthesis of bulky ligands that can influence the selectivity and activity of metal-catalyzed reactions.

One notable area of investigation for similar bromophenols is in the formation of Schiff base ligands. These are typically synthesized through the condensation reaction of a salicylaldehyde (B1680747) derivative with a primary amine. While no direct synthesis of a Schiff base from a 4-bromo-2,6-diethyl-salicylaldehyde has been detailed, the synthesis of related structures provides a template for potential derivatization. For instance, the reaction of 5-bromosalicylaldehyde (B98134) with various anilines yields Schiff base ligands capable of coordinating with metal ions. asianpubs.orgnih.gov The synthesis of (E)-2-[(4-ethylphenyl)iminomethyl]-4-bromophenol, for example, is achieved by refluxing 5-bromosalicylaldehyde and 4-ethylaniline (B1216643) in ethanol (B145695), resulting in an 84% yield. asianpubs.org Such ligands can form stable complexes with transition metals, creating catalysts for various organic transformations.

The following table outlines the synthesis of a related Schiff base compound, highlighting the general approach that could be adapted for derivatives of this compound.

| Reactants | Product | Reaction Conditions | Yield (%) | Reference |

| 5-Bromosalicylaldehyde, Aniline (B41778) | 4-Bromo-2-[(phenylimino)methyl]phenol | Absolute ethanol, reflux, 3h | 91 | nih.gov |

| 5-Bromosalicylaldehyde, 4-Ethylaniline | (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol | Ethanol, reflux, 1h | 84 | asianpubs.org |

Detailed Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies specifically focused on the reaction pathways of this compound are not extensively documented. However, the reactivity of related brominated aromatic compounds provides a foundation for understanding its potential chemical transformations. One such transformation is the "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen atom.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanism of the halogen dance reaction in bromothiophenes and bromobenzenes. sigmaaldrich.comnih.govnih.govmdpi.comchemicalbook.com These studies propose the formation of key intermediates and transition states that facilitate the halogen migration. The reaction is initiated by deprotonation by a strong base, followed by a series of lithium-halogen exchanges or the formation of bridged transition states. sigmaaldrich.comnih.govmdpi.comchemicalbook.com

A plausible general mechanism for a base-catalyzed halogen dance reaction involves the following key steps:

Deprotonation: A strong base abstracts a proton from the aromatic ring, generating a carbanionic intermediate.

Halogen Migration: The halogen atom migrates to the anionic center, either through a direct intramolecular shift or via an intermolecular process involving halogen-metal exchange.

Protonation: The newly formed carbanion is protonated by a proton source in the reaction mixture, leading to the isomerized product.

The energetic barriers and the relative stability of the intermediates and transition states determine the feasibility and the outcome of the reaction. For instance, in the study of a model halogen dance reaction, the rate-limiting step was identified as the lithium-halogen exchange with a calculated barrier of approximately 45 kJ mol⁻¹. sigmaaldrich.com

While these studies provide a valuable framework, it is crucial to note that the specific electronic and steric effects of the diethyl groups and the hydroxyl group in this compound would significantly influence the kinetics and thermodynamics of such a reaction. Experimental and computational studies specifically on this compound are necessary to elucidate its precise reaction mechanisms.

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Crystallography and Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Studies

A thorough search of scientific literature and crystallographic databases did not yield any specific single crystal X-ray diffraction studies for 4-Bromo-2,6-diethylphenol. Consequently, detailed experimental crystallographic data for this particular compound, such as its crystal system, space group, and unit cell dimensions, are not publicly available.

For illustrative purposes, the crystallographic data for a structurally related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, is presented in Table 1. It is crucial to note that this data does not represent this compound but serves as an example of the parameters obtained from a single crystal X-ray diffraction study. nih.gov

Table 1: Illustrative Crystallographic Data for a Related Compound, 4-Bromo-2,6-bis(hydroxymethyl)phenol nih.gov (Note: This data is not for this compound)

| Parameter | Value |

| Chemical Formula | C₈H₉BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.365(4) |

| b (Å) | 14.479(4) |

| c (Å) | 8.433(2) |

| β (°) | 112.72(3) |

| Volume (ų) | 829.5 |

| Z | 4 |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of crystallographic data. Given the absence of single crystal X-ray diffraction data for this compound, a Hirshfeld surface analysis has not been performed for this compound.

Studies on other brominated phenolic compounds have provided insights into the common interactions that occur in such systems. For instance, analyses of related structures often reveal a high percentage of H···H, C···H/H···C, and Br···H/H···Br contacts. mdpi.comnih.gov

Table 2: Expected Intermolecular Interactions in Crystalline this compound (Note: This is a theoretical expectation as no experimental data is available)

| Interaction Type | Description |

| Hydrogen Bonding | O-H···O interactions are expected to be a primary organizing force, forming chains or networks of molecules. |

| Halogen Bonding | The bromine atom can act as a Lewis acid, interacting with Lewis bases (e.g., the oxygen atom of a neighboring molecule). |

| π-π Stacking | The aromatic rings of adjacent molecules may stack on top of each other, contributing to crystal stability. |

| C-H···π Interactions | The ethyl C-H groups can interact with the π-system of the aromatic ring of a neighboring molecule. |

| Van der Waals Forces | Non-specific attractive and repulsive forces between molecules that contribute to the overall packing. |

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental method for verifying its empirical formula. The theoretical elemental composition of this compound, with the molecular formula C₁₀H₁₃BrO, has been calculated. nih.gov

Table 3: Theoretical Elemental Analysis of this compound (C₁₀H₁₃BrO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 52.42% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.72% |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.87% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.98% |

| Total | 229.117 | 100.00% |

Chromatographic techniques are vital for assessing the purity of a compound by separating it from any impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of phenolic compounds. sigmaaldrich.com

A specific chromatographic purity assessment for this compound has not been reported in the literature. However, methods for similar compounds, such as 4-Bromo-2,6-dimethylphenol (B182379), often utilize GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for separation and identification. scirp.org For illustrative purposes, typical GC-MS data for the related compound 4-Bromo-2,6-dimethylphenol is presented in Table 4, as such data would be expected to be characteristic for this compound as well.

Table 4: Illustrative GC-MS Data for a Related Compound, 4-Bromo-2,6-dimethylphenol (Note: This data is not for this compound)

| Parameter | Value |

| Instrument | JEOL JMS-DX-300 |

| Ionization Mode | EI-B (Positive) |

| Top 5 Peaks (m/z) | |

| 121 | 99.99 |

| 200 | 92.50 |

| 202 | 89.40 |

| 77 | 41.90 |

| 39 | 18.90 |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method for predicting a wide range of molecular properties.

A primary application of DFT is the calculation of a molecule's electronic structure. This includes determining the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.

For 4-Bromo-2,6-diethylphenol, a DFT analysis would reveal how the bromine atom, the hydroxyl group, and the two ethyl groups influence the electron distribution across the aromatic ring. The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom, while the LUMO may be distributed more over the carbon atoms of the ring and the bromine atom.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data are hypothetical examples)

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.215 | -5.85 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.170 | 4.63 |

DFT is an invaluable tool for mapping out the energetic landscape of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

For instance, the oxidation of this compound to form a phenoxyl radical is a key reaction pathway. DFT calculations could precisely model the homolytic cleavage of the O-H bond, identifying the transition state structure and the associated energy barrier. This would provide a quantitative measure of the antioxidant potential of the molecule.

Table 2: Hypothetical Energetic Profile for the O-H Bond Dissociation of this compound (Note: The following data are hypothetical examples)

| Species | Relative Energy (kcal/mol) |

| This compound | 0.0 |

| Transition State | 15.2 |

| 4-Bromo-2,6-diethylphenoxyl Radical + H• | 85.6 |

Molecular Dynamics and Conformational Analysis

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, vibrates, and changes its shape.

A key application of MD is conformational analysis. For this compound, the ethyl groups are not fixed in space but can rotate around the C-C single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (i.e., the lowest energy shapes) of the molecule and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their activities or properties. By developing a mathematical relationship between molecular descriptors (calculated from the molecular structure) and an observed property (e.g., boiling point, toxicity, or reaction rate) for a set of known compounds, the property of new or untested compounds can be predicted.

A QSPR study on a series of brominated phenols, including this compound, could be developed to predict properties like their environmental fate or biological activity. The model would use descriptors such as molecular weight, logP, and electronic parameters derived from DFT to make these predictions.

Advanced Applications in Contemporary Chemical Sciences

Role as a Versatile Intermediate in Complex Organic Synthesis

The molecular architecture of 4-bromo-2,6-diethylphenol makes it a valuable building block in multi-step organic synthesis. Its utility stems from the presence of three key reactive sites: the aromatic bromine atom, the phenolic hydroxyl group, and the activated aromatic ring.

The bromine atom serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal substrate for classic palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. For instance, reacting this compound with various boronic acids (Suzuki coupling) would allow for the introduction of diverse aryl or vinyl groups at the para-position, leading to complex biaryl structures that are scaffolds for pharmaceuticals and functional materials.

The phenolic hydroxyl group can be readily converted into an ether, ester, or triflate. O-alkylation provides access to a range of anisole (B1667542) derivatives, such as 4-bromo-2,6-diethylanisole, which can exhibit different solubility and reactivity profiles. nih.gov The hydroxyl group also directs electrophilic aromatic substitution to the positions ortho and para to it. Since the para position is blocked by bromine and the ortho positions are sterically hindered by ethyl groups, this directing effect can be exploited for specific substitutions if a sufficiently reactive electrophile is used.

Furthermore, the aniline (B41778) analog, 4-bromo-2,6-diethylaniline, is a known and useful synthetic intermediate. google.com The synthesis of related 4-bromo-2,6-dialkylanilines is typically achieved through the bromination of the corresponding 2,6-dialkylaniline. google.comprepchem.com These aniline derivatives are precursors to a variety of compounds, including complex heterocyclic structures and ligands for metal catalysis.

The table below compares the physical properties of this compound with its closely related and more widely studied analogs. The variation in alkyl substitution allows for the fine-tuning of steric hindrance and physical properties like melting point and solubility.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 4-Bromo-2,6-dimethylphenol (B182379) | C8H9BrO | 201.06 | 74-78 sigmaaldrich.com |

| This compound | C10H13BrO | 229.11 nih.gov | N/A |

| 4-Bromo-2,6-di-tert-butylphenol (B72302) | C14H21BrO | 285.22 | 78-83 sigmaaldrich.com |

Contribution to Functional Materials Development

Substituted phenols are crucial monomers for the synthesis of high-performance polymers. One of the most notable applications in this area is the production of poly(phenylene oxide) (PPO) resins, also known as poly(phenylene ether) (PPE). These materials are known for their high thermal stability, dimensional stability, and excellent dielectric properties. polysciences.comsigmaaldrich.com

The synthesis of PPOs often involves the oxidative coupling of 2,6-disubstituted phenols. Research has demonstrated that 4-bromo-2,6-dimethylphenol (also known as 4-bromo-2,6-xylenol) can undergo polymerization. sigmaaldrich.com For example, iodine-initiated polymerization of 4-bromo-2,6-xylenol has been investigated as a route to functional polymers. sigmaaldrich.com The bromine atom in the resulting polymer serves as a reactive site for post-polymerization modification, allowing for the grafting of other functional groups to tailor the polymer's properties for specific applications, such as flame retardants or membrane materials.

Given this precedent, this compound is an excellent candidate monomer for creating novel PPO-type materials. The ethyl groups would impart greater flexibility and solubility to the polymer chain compared to the methyl groups, while the bromine atom would be retained for subsequent functionalization, enabling the development of advanced materials with precisely engineered properties.

Utility in Catalysis and Organocatalysis

The sterically hindered nature of 2,6-disubstituted phenols makes them ideal precursors for designing bulky ligands and catalysts. A prominent example is the organoaluminum reagent Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), which is prepared from 4-bromo-2,6-di-tert-butylphenol and trimethylaluminum. orgsyn.org

MABR is an exceptionally bulky and oxygenophilic Lewis acid catalyst. orgsyn.org Its significant steric profile prevents it from coordinating to smaller functional groups, allowing for highly selective transformations. It is particularly effective in catalyzing the rearrangement of epoxides to carbonyl compounds. orgsyn.org The use of MABR in catalytic amounts represents an economical and scalable method for producing a variety of aldehydes and ketones from their corresponding epoxides. orgsyn.org

Following this established principle, this compound can be used to generate a similar, yet distinct, bulky Lewis acid catalyst. The replacement of the tert-butyl groups with ethyl groups would create a different steric environment around the aluminum center. This modification would alter the catalyst's reactivity and selectivity, potentially enabling new transformations or improving efficiencies for specific substrates where the extreme bulk of the di-tert-butyl analog is suboptimal. This ability to tune the catalyst's steric and electronic properties by simply changing the alkyl substituents on the phenol (B47542) ring is a cornerstone of modern catalyst design.

Coordination Chemistry and Rational Ligand Design

Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine), are among the most important "privileged ligands" in coordination chemistry. rsc.org They are readily synthesized, and their electronic and steric properties can be systematically modified. Schiff base ligands are capable of stabilizing a wide variety of metal ions in different oxidation states, leading to metal complexes with applications in catalysis, materials science, and bioinorganic chemistry. rsc.orgresearchgate.net

Brominated phenols and anilines are common starting materials for synthesizing Schiff base ligands. For instance, Schiff bases derived from the condensation of 5-bromosalicylaldehyde (B98134) with various anilines have been used to create complexes with metals like vanadium. researchgate.net Similarly, ligands prepared from 2-aminophenols can coordinate to metals such as Cu(II), Ni(II), and Zn(II). rsc.org These complexes often exhibit interesting electronic and photophysical properties. rsc.orgmdpi.com

This compound is a precursor to molecules that are ideal for ligand synthesis. It can be converted to an aniline derivative (4-bromo-2,6-diethylaniline) or a salicylaldehyde (B1680747) derivative (via ortho-formylation). These intermediates can then be condensed with other amines or aldehydes, respectively, to form bidentate or polydentate Schiff base ligands.

The key features of ligands derived from this scaffold would be:

Steric Control: The two ethyl groups provide a defined steric pocket around the metal center, influencing the coordination geometry and the accessibility of substrates in catalytic applications.

Electronic Tuning: The electron-withdrawing bromine atom at the para-position modulates the electron density on the aromatic ring and, consequently, the donor properties of the coordinating atoms (e.g., imine nitrogen or phenolic oxygen).

Reactive Site: The bromine atom can be used for post-complexation modification, allowing for the creation of multimetallic arrays or for tethering the complex to a solid support.

The rational design of ligands based on the this compound framework offers a clear pathway to novel coordination complexes with tailored reactivity and properties.

Q & A

How can researchers optimize the synthesis of 4-Bromo-2,6-diethylphenol to improve yield and purity?

Methodological Answer:

Synthesis optimization involves brominating 2,6-diethylphenol using agents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 0–5°C to enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate) removes byproducts. Adjusting stoichiometry (1:1.2 phenol:NBS) and reaction time (4–6 hours, monitored by TLC) maximizes yield (reported ~75–85%). For large-scale synthesis, phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves efficiency .

Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Ethyl groups appear as triplets (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), while aromatic protons adjacent to Br resonate at δ 7.0–7.5 ppm .

- IR Spectroscopy : Hydroxyl stretch at ~3300 cm⁻¹ and C-Br vibration at ~600 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 244 ([M]⁺) with isotopic patterns (¹:¹ for Br) validates the structure. HRMS resolves exact mass (C₁₀H₁₃BrO⁺ = 244.0124) .

What in vitro models are suitable for studying the metabolism of this compound?

Methodological Answer:

Primary hepatocytes (human, rat, mouse) incubated with 10–100 µM of the compound for 24 hours are ideal for metabolic profiling. Analyze metabolites via LC-MS/MS, focusing on oxidative dealkylation (ethyl groups) and hydroxylation. Interspecies differences, such as mouse-specific phenol derivatives, require cross-validation using humanized liver models .

How does this compound function in polymer chemistry applications?

Methodological Answer:

The bromine substituent enables nucleophilic aromatic substitution, making it a monomer for polyesters or polyamides. In PA66/PPO blends, it improves thermal stability (Tg increases by 15–20°C) when copolymerized at 1:2 molar ratios with diols. Phase-transfer catalysts (e.g., 18-crown-6) enhance reaction rates in biphasic systems .

What methodologies are recommended for toxicity assessment of this compound?

Methodological Answer:

- In vitro : ATP viability assays (IC₅₀ in HepG2 cells) and ROS detection via DCFH-DA fluorescence.

- Environmental : OECD 301D biodegradation tests (28-day incubation) and Daphnia magna acute toxicity (48h LC₅₀). GC-MS quantifies residues in water (detection limit: 0.01 ppm) .

What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

Methodological Answer:

The SNAr mechanism prevails in polar aprotic solvents (e.g., DMF at 80°C). Ethyl groups sterically hinder para positions, directing nucleophiles (e.g., azide) to the meta-bromine site. Kinetic studies (via ¹H NMR) show second-order kinetics, while DFT calculations (B3LYP/6-31G*) predict activation energies (~25 kcal/mol) .

How can researchers resolve contradictory data on catalytic efficiency in cross-coupling reactions?

Methodological Answer:

Standardize reaction conditions (solvent purity, anhydrous catalysts) and use control experiments (e.g., radical traps). Advanced analytics (HPLC-MS) identify side products like debrominated species. Meta-analysis of literature data identifies humidity or oxygen sensitivity as confounding variables .

How is computational chemistry applied to predict reactivity and stability?

Methodological Answer:

Gaussian 16 simulations with PCM solvent models predict Fukui indices (electrophilic sites at C-Br, f⁻ ≈ 0.15) and HOMO-LUMO gaps (~5 eV). MD simulations (AMBER) assess stability in aqueous environments, showing aggregation tendencies at >1 mM concentrations .

What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats.

- Spill Management : Neutralize with 10% NaHCO₃, absorb with vermiculite, and dispose as halogenated waste.

- Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation .

What are the environmental degradation pathways of this compound?

Methodological Answer:

Photodegradation under UV light (λ=254 nm) yields debrominated products (half-life: 48 hours). TiO₂ photocatalysts accelerate breakdown (~90% degradation in 6 hours). Bioaccumulation studies in zebrafish show log Kow ≈ 3.5, prompting recommendations for advanced oxidation processes (AOPs) in wastewater treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.